molecular formula C9H10ClNO2 B046933 Ethyl 2-amino-5-chlorobenzoate CAS No. 63243-75-4

Ethyl 2-amino-5-chlorobenzoate

Cat. No. B046933
CAS RN: 63243-75-4
M. Wt: 199.63 g/mol
InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N
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Patent
US06686352B2

Procedure details

Prepared from ethyl anthranilate and sodium hypochlorite (according to M. Okabe and R-C Sun, Tetrahedron, 1995, 51, 1861) to give an off-white solid, mp 80° C., m/z 199.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:13][O-].[Na+]>>[CH2:11]([O:10][C:1](=[O:9])[C:2]1[CH:8]=[C:7]([Cl:13])[CH:6]=[CH:5][C:3]=1[NH2:4])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an off-white solid, mp 80° C., m/z 199

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(C=CC(=C1)Cl)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.